4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride, also known as 3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride, is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a pyrazole ring. It is classified as an amino acid derivative and is often utilized in medicinal chemistry for its potential therapeutic applications.
This compound can be sourced from various chemical suppliers and is classified under amino acids and derivatives due to the presence of both the amino group and the carboxylic acid group in its structure. It has been synthesized for use in biological studies and as an intermediate in organic synthesis.
The synthesis of 4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride can be achieved through several methods, primarily involving condensation and reduction reactions. A common synthetic route involves:
In industrial settings, the synthesis may be optimized for higher yields and purity using catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
The molecular formula of 4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is CHClNO, with a molecular weight of approximately 250.72 g/mol. The compound features:
The InChI key for this compound is BIKWAJZFSCLADM-UHFFFAOYSA-N, and it exhibits a melting point range of approximately 231–235°C .
The compound can participate in various chemical reactions:
Typical reagents for these reactions include:
The mechanism of action for 4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride largely depends on its application in medicinal chemistry. It may interact with specific enzymes or receptors, modulating their activity through hydrogen bonding and other molecular interactions. This interaction profile suggests potential roles in drug design targeting various biological pathways .
The compound appears as a white to off-white powder, soluble in water and ethanol. Its slightly acidic nature is indicated by a pKa value of approximately 4.7, making it relevant for biological applications where pH levels are critical .
It is stable under standard conditions and generally non-reactive with most common reagents, making it suitable for various synthetic applications. Its optically active nature allows it to rotate plane-polarized light, which may be significant in chiral synthesis.
4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride has several applications:
The formation of the critical methylene bridge between the pyrazole and benzoic acid moieties in 4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride predominantly employs nucleophilic substitution chemistry. This approach capitalizes on the differential reactivity of halogenated benzoic acid derivatives toward nitrogen nucleophiles present on the pyrazole ring. The most effective synthetic routes utilize para-substituted methyl benzoate intermediates, where the methylene carbon is activated as a chloride (4-(chloromethyl)benzoic acid) or bromide (4-(bromomethyl)benzoic acid) for subsequent displacement by the pyrazole nitrogen [1] [8].
Reaction kinetics studies reveal significant solvent dependence, with polar aprotic solvents like DMF and acetonitrile providing optimal nucleophilicity for the 4-amino-1H-pyrazole while minimizing undesired hydrolysis of the alkyl halide functionality. The reaction typically proceeds under mild conditions (60-80°C) with stoichiometric base (e.g., potassium carbonate or triethylamine) to maintain the carboxylic acid in deprotonated form, preventing acid-mediated decomposition of the aminopyrazole. Post-ester hydrolysis under basic conditions (NaOH/EtOH) yields the target carboxylic acid precursor to salt formation. Characterization data for key intermediates align with literature reports [1], with the SMILES notation O=C(O)C1=CC=CC(CN2N=CC(N)=C2)=C1 confirming structural identity prior to hydrochlorination.
Table 1: Key Intermediates for Nucleophilic Substitution Synthesis
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key SMILES Descriptor |
---|---|---|---|---|
4-(Chloromethyl)benzoic acid | 1642-81-5 | C₈H₇ClO₂ | 170.59 | O=C(O)C1=CC=C(C=C1)CCl |
4-Amino-1H-pyrazole | 1072-68-0 | C₃H₅N₃ | 83.09 | NC1=CNN=C1 |
Methyl 4-(bromomethyl)benzoate | 2417-72-3 | C₉H₉BrO₂ | 229.08 | COC(=O)C1=CC=C(C=C1)CBr |
Alternative synthetic pathways leverage carbonyl-activated condensation reactions between 4-aminopyrazole and benzoic acid derivatives bearing aldehyde functionalities. Reductive amination strategies offer distinct advantages for constructing the methylene bridge, particularly in minimizing potential quaternary salt formation observed in direct alkylation routes. The reaction sequence involves initial Schiff base formation between 4-aminopyrazole and 4-carboxybenzaldehyde, followed by selective reduction of the imine linkage using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane or methanol [3] [9].
Critical process parameters include strict pH control (pH 5-7) during reduction to suppress over-reduction or aldehyde reduction side reactions. Yields typically range from 65-80% after crystallization, with the free base form exhibiting sufficient purity for direct hydrochlorination. Comparative analysis indicates that reductive amination provides superior regioselectivity (exclusive N1 alkylation) compared to nucleophilic substitution routes, which may generate trace N2-alkylated impurities requiring chromatographic removal. This method proves particularly valuable when synthesizing analogs with acid-sensitive substituents on the pyrazole ring, as it avoids the strongly acidic conditions sometimes employed in nucleophilic displacement workups.
Table 2: Condensation Reaction Optimization Parameters
Parameter | Condition Range | Optimal Condition | Impact on Yield/Purity |
---|---|---|---|
Catalyst | None, AcOH, ZnCl₂ | Acetic acid (5 mol%) | 15% yield increase vs. uncatalyzed |
Reducing Agent | NaBH₃CN, NaBH(OAc)₃, NaBH₄ | NaBH(OAc)₃ | Minimizes aldehyde reduction (<2%) |
Solvent | MeOH, DCM, THF, DMF | Dichloromethane | Higher purity (98.5% vs 95.2% in MeOH) |
Temperature | 0°C to 40°C | 25°C | Balanced kinetics/side reactions |
Reaction Time | 2-24 hours | 8 hours | Complete conversion (GC-MS >99%) |
The final hydrochloride salt formation represents a critical purification and stabilization step, significantly influencing the solid-state properties and storage stability of the API. Process optimization focuses on controlling supersaturation dynamics during acidification to ensure consistent crystal habit and minimize chloride inclusion defects. The free base is typically dissolved in a water-miscible organic solvent (isopropanol, acetone) at elevated temperature (50-60°C), followed by controlled addition of hydrochloric acid (2.0-3.0 equivalents of 1M-6M HCl) with vigorous agitation [6] [8] [10].
Thermodynamic profiling reveals that rapid quenching (addition <5 minutes) generates amorphous solids requiring recrystallization, whereas controlled addition over 30-60 minutes yields directly crystalline material meeting pharmacopeial specifications. Post-precipitation aging (1-2 hours) below 10°C significantly enhances crystal perfection, reducing residual solvent content to <500 ppm. Counterintuitively, higher HCl concentrations (4-6M) produce more easily filterable crystals despite lower theoretical solubility, attributed to reduced solvent inclusion during rapid crystallization. Differential scanning calorimetry (DSC) analyses confirm that optimized batches exhibit a sharp endotherm at 218-222°C (decomposition), consistent with a monohydrate crystalline form having superior storage stability compared to anhydrous or solvated polymorphs [6] [10].
Translation of laboratory synthesis to industrial production necessitates strategic modifications addressing catalyst recycling, waste stream minimization, and throughput enhancement. Continuous flow chemistry implementations have demonstrated significant advantages over batch processing, particularly for the nucleophilic substitution step. Microreactor systems (0.5-5.0 L/min flow rates) operating at 120-140°C under 5-10 bar pressure achieve near-quantitative conversion with residence times under 10 minutes, compared to 8-12 hours in conventional batch reactors [3] [5].
Solvent selection pivots toward environmentally benign options with efficient recyclability: isopropyl alcohol replaces DMF for the substitution step, while acetone/water mixtures serve for crystallization. These solvents enable >90% recovery via distillation, reducing hazardous waste generation by 70% versus traditional processes. Catalytic innovations include immobilized Lewis acid catalysts (zinc oxide on silica, 0.5 mol%) accelerating the condensation pathway, and phase-transfer catalysts (Aliquat 336, 0.1 mol%) boosting nucleophilic substitution efficiency in biphasic systems. These combined advancements elevate overall yield from 52-58% (laboratory batch) to 78-82% (pilot plant scale, 100 kg batches) while maintaining HPLC purity ≥99.5%. Economic modeling confirms a 40% reduction in production costs versus legacy routes, primarily through reduced catalyst loading and solvent recycling [3] [5].
Table 3: Industrial Process Optimization Metrics
Process Parameter | Laboratory Scale | Pilot Plant (100kg) | Improvement Factor |
---|---|---|---|
Overall Yield | 52-58% | 78-82% | 1.42x |
Reaction Time (Core Step) | 8-12 hours | 45 minutes | 10.7x faster |
Solvent Consumption (L/kg) | 120 | 38 | 68% reduction |
Energy Consumption (kW/kg) | 95 | 31 | 67% reduction |
Purity (HPLC) | 98.5% | 99.6% | 1.1% absolute increase |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9